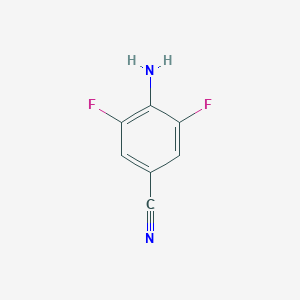

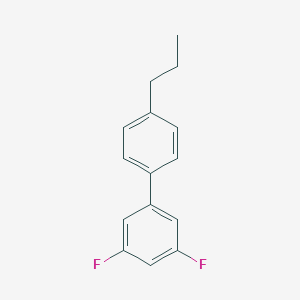

3',5'-Difluoro-4-propylbiphenyl

Descripción general

Descripción

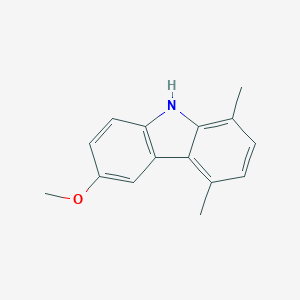

“4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl” is a chemical compound with the molecular formula C22H15F7O and a molecular weight of 428.35 . It appears as a white to almost white powder or crystal .

Molecular Structure Analysis

The molecular structure of “4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl” consists of a biphenyl core with difluoro and propyl substituents .Physical And Chemical Properties Analysis

The compound “4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro-4’-propylbiphenyl” has a melting point of 49 °C and is soluble in methanol .Aplicaciones Científicas De Investigación

Fluorescent pH Probes

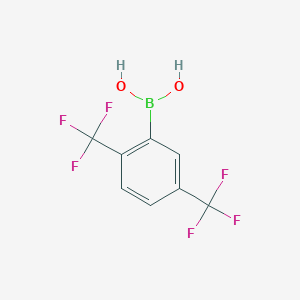

- Application : "3',5'-Difluoro-4-propylbiphenyl" derivatives have been utilized in the synthesis of BODIPY dyes, which are used as fluorescent pH probes. These compounds exhibit large fluorescence enhancement in acidic solutions, making them suitable for monitoring pH changes in various environments (Baruah et al., 2005).

Photovoltaic Cell Efficiency

- Application : Polycyclic aromatic chalcones, including derivatives of "3',5'-Difluoro-4-propylbiphenyl," have been studied for their potential in enhancing photovoltaic cell efficiency. These compounds demonstrate good light-harvesting properties and can be used in dye-sensitized solar cells (DSSCs) as photosensitizers (Al-Otaibi et al., 2020).

Measuring Viscosity in Biological Systems

- Application : A variant of this compound has been used to develop a method for measuring microviscosity in biological systems, such as live cells. This application is vital for understanding the rate of diffusion of reactive oxygen species and other intracellular processes (Kuimova et al., 2008).

Nonlinear Optical Response

- Application : Research into fluorinated terphenyl compounds, similar to "3',5'-Difluoro-4-propylbiphenyl," has revealed their potential for third-order nonlinear optical (NLO) applications. Such studies are crucial for the development of advanced optical materials (Adeel et al., 2021).

Antimycobacterial and Antimicrobial Activities

- Application : Derivatives of "3',5'-Difluoro-4-propylbiphenyl" have been synthesized and tested for antimycobacterial and antimicrobial activities, indicating potential applications in developing new therapeutic agents (Küçükgüzel et al., 2003).

OLED Devices

- Application : The compound's derivatives have been studied for their utility in organic light-emitting diodes (OLEDs), especially in the context of blue-emitting Ir(III) complexes. This research is significant for the advancement of display technologies (Li et al., 2009).

Dielectric Properties of Polyimide Films

- Application : Research involving fluorinated polyimides, including compounds related to "3',5'-Difluoro-4-propylbiphenyl," has focused on their optical and dielectric properties. These materials are relevant in electronics for their high thermal stability and low dielectric constants (Jang et al., 2007).

Neuronal Labeling in Zebrafish

- Application : A derivative of "3',5'-Difluoro-4-propylbiphenyl" has been used to develop NeuO, a fluorescent probe for labeling and imaging live neurons in zebrafish. This application is crucial for studying neuron development and degeneration (Teoh et al., 2015).

Molecular Structure Analysis

- Application : The compound and its derivatives have been the subject of various spectroscopic investigations to understand their molecular structures and behaviors. Such studies are fundamental in the field of chemistry and material science (Govindasamy & Gunasekaran, 2015).

Bonding Trends in f-Element Compounds

- Application : Research involving selenium analogues of "3',5'-Difluoro-4-propylbiphenyl" has helped in understanding the bonding trends and electronic structures in f-element compounds. This is crucial for advanced nuclear fuel cycle separation concepts (Jones et al., 2013).

Coulomb-Explosion Imaging

- Application : A specific bromo and fluoro derivative of "3',5'-Difluoro-4-propylbiphenyl" has been used in Coulomb-explosion imaging, a technique for probing molecular structure and fragmentation dynamics (Slater et al., 2015).

Photophysical Characterization

- Application : The photophysical properties of fluorinated benzene compounds, related to "3',5'-Difluoro-4-propylbiphenyl," have been explored, providing insights into their fluorescence and electronic properties (Krebs & Spanggaard, 2002).

Safety and Hazards

Propiedades

IUPAC Name |

1,3-difluoro-5-(4-propylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2/c1-2-3-11-4-6-12(7-5-11)13-8-14(16)10-15(17)9-13/h4-10H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYHVNATNGNOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576125 | |

| Record name | 3,5-Difluoro-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

137528-87-1 | |

| Record name | 3,5-Difluoro-4'-propyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.